Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate
Description
Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Properties
IUPAC Name |
tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27F2NO3/c1-13(2,3)22-12(20)14(4,21)10-19-11-5-7-15(8-6-11)9-16(15,17)18/h11,19,21H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSNQVXWCMQKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CNC1CCC2(CC1)CC2(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a difluorinated cyclohexane derivative can undergo a nucleophilic substitution to introduce the spirocyclic structure.
Esterification: The final step involves the esterification of the hydroxy group with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or substituted amines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-[(2,2-difluorospiro[25]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its stability and unique properties make it an interesting candidate for drug design and development.
Medicine
In medicine, the compound’s potential as a pharmaceutical agent can be explored. Its unique structure may offer advantages in terms of bioavailability and metabolic stability, making it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism by which Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The spirocyclic structure may interact with specific enzymes or receptors, modulating their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity towards its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxypropanoate: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-methylpropanoate: Similar structure but lacks the hydroxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the hydroxy and methyl groups in Tert-butyl 3-[(2,2-difluorospiro[2.5]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate makes it unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of Tert-butyl 3-[(2,2-difluorospiro[25]octan-6-yl)amino]-2-hydroxy-2-methylpropanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
